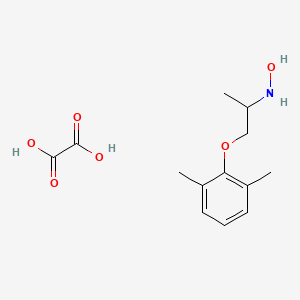

N-Hydroxy Mexiletine Oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

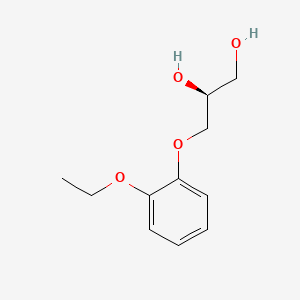

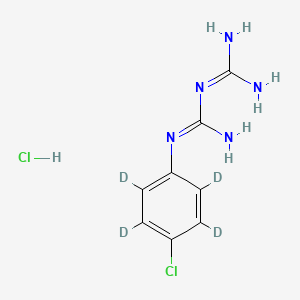

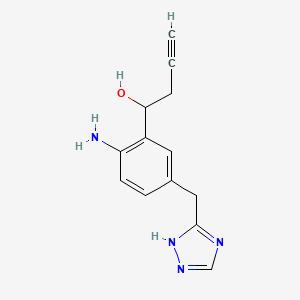

N-Hydroxy Mexiletine Oxalate is a metabolite of Mexiletine hydrochloride . It has a molecular weight of 285.29 and a molecular formula of C11H17NO2•C2O4H2 .

Synthesis Analysis

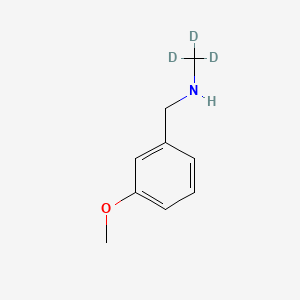

Mexiletine undergoes extensive metabolism, resulting in several metabolites, including N-hydroxy-mexiletine . The formation of these metabolites is genetically determined and correlates with polymorphic debrisoquine 4-hydroxylase [cytochrome P450 (CYP) 2D6] activity . CYP1A2 seems to be implicated in the N-oxidation of mexiletine .Molecular Structure Analysis

The molecular formula of this compound is C11H17NO2•C2O4H2 . Its molecular weight is 285.29 .Chemical Reactions Analysis

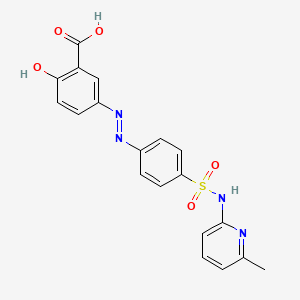

Mexiletine, the parent compound of this compound, undergoes various chemical reactions during metabolism. The formation of hydroxymethyl-mexiletine, p-hydroxy-mexiletine, m-hydroxy-mexiletine, and N-hydroxy-mexiletine is genetically determined .Physical And Chemical Properties Analysis

Mexiletine, the parent compound of this compound, is rapidly and completely absorbed following oral administration with a bioavailability of about 90% . Its volume of distribution is large and varies from 5 to 9 L/kg in healthy individuals .Scientific Research Applications

Metabolism and Cytochrome P450 Enzymes : Mexiletine, from which N-Hydroxy Mexiletine Oxalate is derived, undergoes extensive metabolism in humans, involving cytochrome P450 enzymes. Studies indicate that cytochrome P450 2D6 (CYP2D6) plays a significant role in its metabolism, including the formation of hydroxylated metabolites like N-Hydroxy Mexiletine (Vandamme et al., 1993), (Nakajima et al., 1998).

Influence of Genetic Polymorphism : The metabolism of Mexiletine, and by extension, its metabolites like this compound, is influenced by genetic polymorphism. The variations in cytochrome P450IID6 due to genetic differences impact the drug's metabolism (Turgeon et al., 1991).

Pharmacokinetics and Metabolite Analysis : The pharmacokinetics of Mexiletine involves various metabolites including N-Hydroxy Mexiletine. Techniques such as enantioselective capillary gas chromatography have been utilized to analyze these metabolites in biological samples (Knoche et al., 1996), (Lanchote et al., 1999).

Pharmacological Activity of Metabolites : Recent studies have explored the pharmacological activities of Mexiletine metabolites, including N-Hydroxy Mexiletine, in various therapeutic contexts such as cardiology and neurology (Bellis et al., 2006).

Drug Metabolism Modeling : Advanced techniques like quantum mechanics/molecular mechanics modeling have been used to study the drug metabolism of Mexiletine, providing insights into the mechanisms of N-hydroxylation and the role of specific enzymes (Lonsdale et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[1-(2,6-dimethylphenoxy)propan-2-yl]hydroxylamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.C2H2O4/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13;3-1(4)2(5)6/h4-6,10,12-13H,7H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGGHGAOQPZGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NO.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857801 |

Source

|

| Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57204-78-1 |

Source

|

| Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Iodo-1H-benzo[d][1,2,3]triazol-7-yl)-4-methylbenzenesulfonamide](/img/structure/B589814.png)

![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)